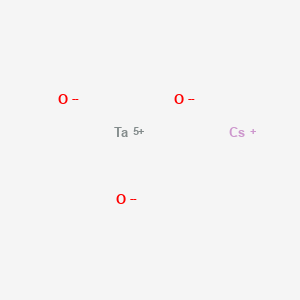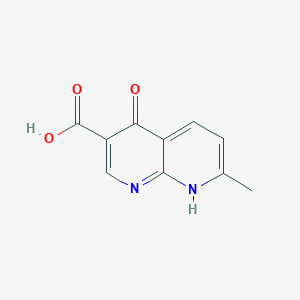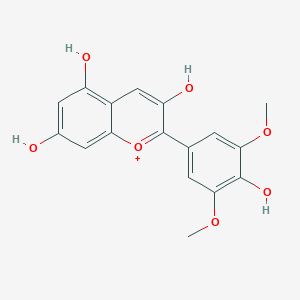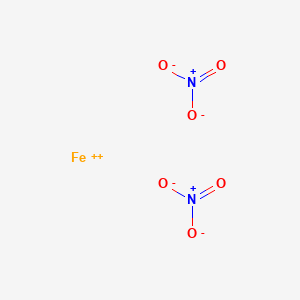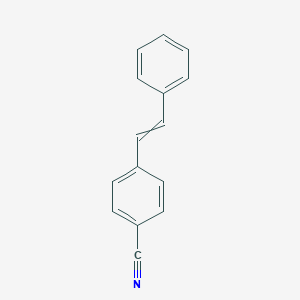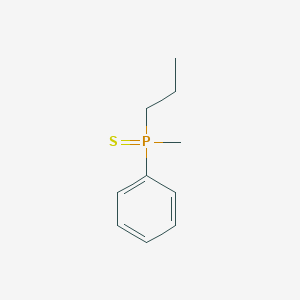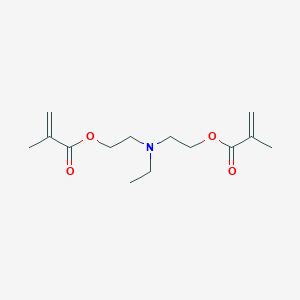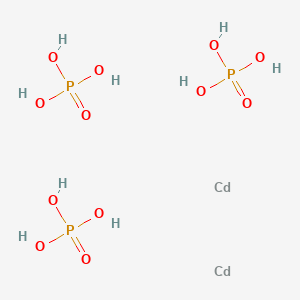
Phosphoric acid, cadmium salt
Übersicht
Beschreibung
Phosphoric acid, cadmium salt is a compound of phosphorus and cadmium . It is produced from relatively abundant supplies of phosphate rock . The major use of phosphate is to supply phosphorus, one of the three essential plant foods—nitrogen, phosphorus, and potassium .
Synthesis Analysis
The synthesis of phosphoric acid, cadmium salt involves the reaction of cadmium sulfate CdSO4, phosphoric acid H3PO4, urea 1 mol/L, and sodium dodecyl sulfate (SDS) 0.01 mol/L . The biochar derived from banana pseudostem is a promising biosorbent for Cd removal from industrial phosphoric acid .
Molecular Structure Analysis
The molecular formula of phosphoric acid, cadmium salt is Cd2H9O12P3 . The molecular weight is 518.81 g/mol .
Chemical Reactions Analysis
The adsorption of Cd (II) onto phosphoric acid, cadmium salt involves ion exchange, mineral precipitation, complexation with oxygen-containing functional groups (OFGs), cation-π interaction, electrostatic interaction, and physical adsorption .
Physical And Chemical Properties Analysis
Phosphoric acid, cadmium salt is a colorless, odorless phosphorus-containing inorganic acid . It is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++ .
Wissenschaftliche Forschungsanwendungen
Removal of Cadmium and Iron from Phosphoric Acid Solutions
Scientific Field
Environmental Science and Pollution Research
Application Summary
The application involves the use of commercial resins to remove cadmium and iron impurities from phosphoric acid solutions, which is crucial for various industrial applications .
Methods and Experimental Procedures
Three types of resins with different reactive groups (sulfonic, amino phosphonic, or phosphonic/sulfonic) were tested. Variables such as sorbent dosage, phosphoric acid concentration, and metal concentrations were manipulated. The equilibrium time and the efficiency of metal desorption using sulfuric acid were also evaluated .
Results and Outcomes
The sulfonic-based resin showed higher selectivity for cadmium removal, especially at high phosphoric acid concentrations and low sorbent dosages. Equilibrium was reached within 2-4 hours, and sulfuric acid was effective for desorption, with the sulfonic resin showing a higher sorption capacity and better metal desorption ability .
Cadmium Removal Using Banana Pseudostem-Derived Biochar
Scientific Field
Biomass Conversion and Biorefinery
Application Summary
This research explores the use of biochar derived from banana pseudostem for the adsorption of cadmium from industrial phosphoric acid .
Methods and Experimental Procedures
The biochar was produced by pyrolyzing banana pseudostem at 650°C. Batch experiments were conducted to assess the adsorption efficiency, varying contact time, temperature, and adsorbent amount. The biochar’s structural, physical, morphological, and thermal properties were characterized .
Results and Outcomes
The biochar demonstrated an effective removal rate of 12.5 mg/g at 308.15 K with 50 mg of biochar for 30 minutes. The study suggests that banana pseudostem-derived biochar is a promising biosorbent for cadmium removal .
Influence of Phosphorus-Containing Material on Soil Cadmium Availability
Scientific Field
Agronomy and Soil Science
Application Summary
The study investigates the effects of phosphorus-containing materials (PCMs), including phosphoric acid, on the availability of cadmium in soil, which is significant for agricultural productivity and safety .
Methods and Experimental Procedures
The research analyzed the influence of PCM input on soil cadmium availability (SCA) in the agronomic process, considering the impact of various factors and their degrees of influence .
Results and Outcomes
The comprehensive analysis included in the study provides insights into how PCM input affects SCA, which is vital for understanding soil health and crop safety .
Potential Effect of Achnatherum Splendens L. Biochar on Cadmium-Contaminated Soil
Scientific Field
Environmental Remediation
Application Summary
This application examines the potential of Achnatherum splendens L. biochar, combined with phosphoric acid, to remediate cadmium-contaminated soil .
Methods and Experimental Procedures
Biochar and phosphoric acid were applied at rates of 1% and 2% to cadmium-contaminated soil in pots. The study assessed the amendment’s effectiveness in reducing soil cadmium levels .
Results and Outcomes
The application of biochar and phosphoric acid showed potential in reducing cadmium contamination in soil, indicating a viable method for environmental remediation .
Cadmium and Iron Removal from Phosphoric Acid Using Commercial Resins
Scientific Field
Industrial Chemistry
Application Summary
The focus here is on the industrial-scale purification of phosphoric acid by removing cadmium and iron impurities using commercial resins .
Methods and Experimental Procedures
The process involves the treatment of phosphoric acid with resins that have specific reactive groups capable of adsorbing cadmium and iron. The study compares the removal properties of different resins .
.
Cadmium and Iron Removal from Phosphoric Acid Using Commercial Resins
Application Summary
This application focuses on the purification of phosphoric acid by removing cadmium and iron impurities using commercial resins .
Methods and Experimental Procedures
The study tested three commercial resins with sulfonic, amino phosphonic, or phosphonic/sulfonic reactive groups. The sorption properties were compared under various conditions such as sorbent dosage, phosphoric acid concentration, and metal concentrations. The equilibrium time and the efficiency of metal desorption using sulfuric acid were key parameters evaluated .
Results and Outcomes
The sulfonic-based resin showed a higher selectivity for cadmium removal, particularly at high phosphoric acid concentrations and low sorbent dosages. The equilibrium was reached within 2-4 hours, and sulfuric acid was effective for desorption, with the sulfonic resin showing a higher sorption capacity and better metal desorption ability .
Efficient Cadmium Removal from Industrial Phosphoric Acid Using Banana Pseudostem-Derived Biochar
Application Summary
This research explores the use of biochar derived from banana pseudostem for the adsorption of cadmium from industrial phosphoric acid solutions .
Methods and Experimental Procedures
Banana pseudostem was pyrolyzed at 650°C to produce biochar. Batch experiments were conducted to evaluate the adsorption efficiency by varying parameters such as contact time, temperature, and adsorbent amount. The biochar’s structural, physical, morphological, and thermal properties were characterized .
Results and Outcomes
The biochar demonstrated an effective removal rate of 12.5 mg/g at 308.15 K with 50 mg of biochar for 30 minutes. The findings suggest that banana pseudostem-derived biochar is a promising biosorbent for cadmium removal from industrial phosphoric acid .
Effects of Different Phosphorus Fertilizers on Cadmium Uptake and Remobilization in Rice Plants
Scientific Field
Plant and Soil Science
Application Summary
This application examines the effects of different phosphorus fertilizers on the uptake and remobilization of cadmium in rice plants under low-phosphorus and cadmium-rich soil conditions .
Methods and Experimental Procedures
A pot experiment was employed to evaluate the effects of two foliar (NaH2PO4, SDP; KH2PO4, PDP) and two solid phosphate fertilizers (double-superphosphate, DSP; calcium-magnesium phosphate, CMP) on cadmium uptake in rice plants .
Results and Outcomes
The study provided insights into the differential effects of these fertilizers on cadmium dynamics in rice plants, which is crucial for ensuring food safety and agricultural sustainability .
These additional applications further illustrate the versatility of “Phosphoric acid, cadmium salt” in scientific research, showcasing its role in environmental remediation, agricultural productivity, and industrial processes. The detailed sections for each application provide a rich and informative content as requested.
Cadmium and Iron Removal from Phosphoric Acid in Fertilizer Production
Application Summary
The application involves the use of commercial resins to remove cadmium and iron impurities from phosphoric acid, which is used in fertilizer production .
Methods and Experimental Procedures
Commercial resins with sulfonic, amino phosphonic, or phosphonic/sulfonic reactive groups were tested. The study focused on different experimental conditions such as sorbent dosage, phosphoric acid concentration, and metal concentrations. The equilibrium time and the efficiency of metal desorption using sulfuric acid were also evaluated .
Results and Outcomes
The sulfonic-based resin was found to be more selective for cadmium removal, especially at high phosphoric acid concentrations and low sorbent dosages. The equilibrium was reached within 2-4 hours, and sulfuric acid was effective for desorption, with the sulfonic resin showing a higher sorption capacity and better metal desorption ability .
Use of Banana Pseudostem-Derived Biochar for Cadmium Adsorption
Scientific Field
Environmental Biotechnology
Application Summary
This research explores the use of biochar derived from banana pseudostem for the adsorption of cadmium from phosphoric acid solutions, particularly in industrial settings .
Methods and Experimental Procedures
Banana pseudostem was pyrolyzed at 650°C to produce biochar. Batch experiments were conducted to assess the adsorption efficiency, varying parameters such as contact time, temperature, and adsorbent amount. The biochar’s properties were characterized to determine its physicochemical features .
Results and Outcomes
The biochar showed an effective removal rate of cadmium, with the most efficient removal being 12.5 mg/g at 308.15 K using 50 mg of biochar for 30 minutes. These findings suggest that banana pseudostem-derived biochar is a promising biosorbent for cadmium removal .
Phosphorus-Containing Material’s Role in Soil Cadmium Immobilization
Scientific Field
Soil Science and Plant Nutrition
Application Summary
The study investigates the role of phosphorus-containing materials, such as phosphoric acid, in immobilizing cadmium in soil, which is crucial for reducing cadmium uptake by plants .
Methods and Experimental Procedures
The influence of phosphorus-containing material input on soil cadmium availability was analyzed, considering the impact of various factors and their degrees of influence .
Results and Outcomes
The analysis provided insights into how phosphorus-containing materials affect soil cadmium availability, which is vital for understanding soil health and ensuring crop safety .
Safety And Hazards
Zukünftige Richtungen
The development of a cost-efficient and sustainable production process for removing Cd from phosphates and their derivatives is still a major challenge . This can be explained by the surging price of raw materials and energy and competition among producers of phosphate fertilizers that are valued by farmers for their enhanced effectiveness .
Eigenschaften
IUPAC Name |
cadmium;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADIEZXPVDTBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Cd].[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2H9O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930124 | |
| Record name | Phosphoric acid--cadmium (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoric acid, cadmium salt | |
CAS RN |
13847-17-1 | |
| Record name | Phosphoric acid, cadmium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--cadmium (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



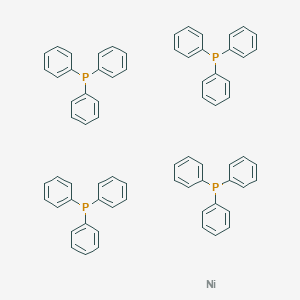
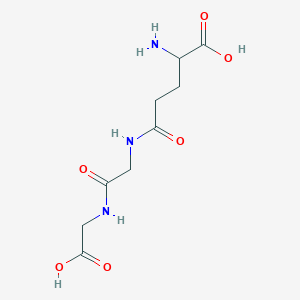
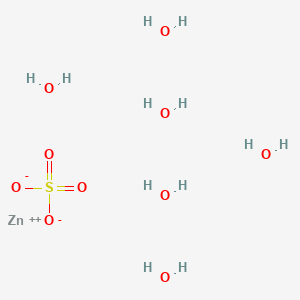

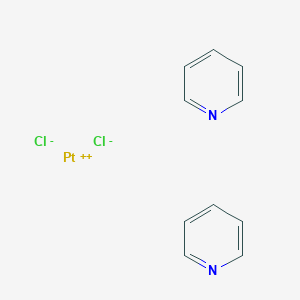
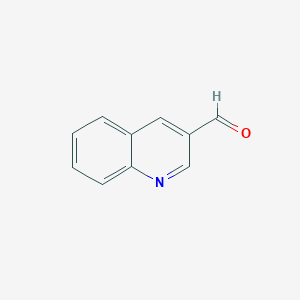
![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)
